![molecular formula C20H13ClN4O4 B10869876 3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869876.png)
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one: compound A , belongs to the class of benzotriazinones. Its chemical structure consists of a benzotriazinone core with a substituted benzyl group and a chloro-nitrophenyl ether moiety. The compound exhibits intriguing properties due to its unique arrangement of functional groups.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes lead to the formation of compound A. One common approach involves the reaction of 2-chloro-4-nitrophenol with benzyl bromide, followed by cyclization using a benzotriazinone precursor. The detailed steps include:
Benzyl Bromide Reaction: Benzyl bromide reacts with 2-chloro-4-nitrophenol to form the benzyl ether intermediate.
Cyclization: The benzyl ether intermediate undergoes cyclization with a benzotriazinone derivative, yielding compound A.
b. Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are available in the literature .
c. Industrial Production: Industrial-scale production of compound A involves optimization of the synthetic route, purification, and quality control. Large-scale synthesis ensures consistent product quality for various applications.
Análisis De Reacciones Químicas
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group generates amino derivatives.
Substitution: The chloro group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly employed.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry:
Anticancer Properties: Compound A shows promising anticancer activity by targeting specific molecular pathways.
Anti-inflammatory Effects: It modulates inflammatory responses, making it relevant for autoimmune diseases.
Cell Signaling Studies: Researchers use compound A to investigate intracellular signaling pathways.
Enzyme Inhibition Assays: Its interaction with enzymes provides insights into enzyme kinetics.
Dye Synthesis: Compound A serves as a precursor for dye molecules.
Polymer Chemistry: It contributes to polymer modification and functionalization.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. studies suggest that compound A interacts with specific protein targets, affecting cell proliferation, apoptosis, and gene expression.
Comparación Con Compuestos Similares
Compound A’s uniqueness lies in its combination of a benzotriazinone scaffold, chloro-nitrophenyl ether, and benzyl group. Similar compounds include:
Compound B: Shares the benzotriazinone core but lacks the chloro-nitrophenyl ether.
Compound C: Contains a similar benzyl group but lacks the benzotriazinone ring.
Propiedades
Fórmula molecular |
C20H13ClN4O4 |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
3-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H13ClN4O4/c21-17-11-14(25(27)28)7-10-19(17)29-15-8-5-13(6-9-15)12-24-20(26)16-3-1-2-4-18(16)22-23-24/h1-11H,12H2 |
Clave InChI |
FMFHGSZIBUMVLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)
![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
![4-Fluoro-N-(6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-benzamide](/img/structure/B10869820.png)
![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
![N-(2-phenylethyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10869843.png)
![2-{[(3,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10869855.png)
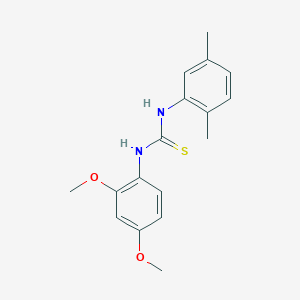
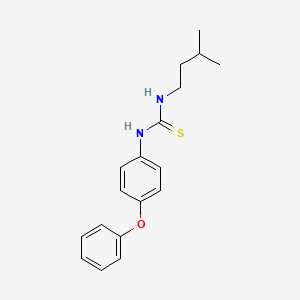
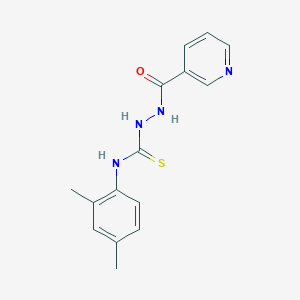
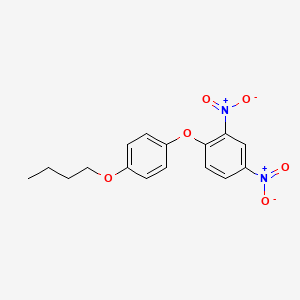
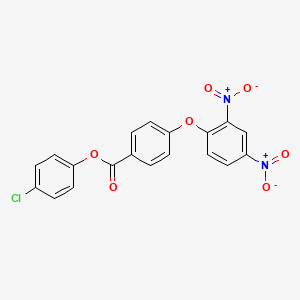
![3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B10869887.png)
